AC-CYS(FARNESYL)-VAL-ILE-MET-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

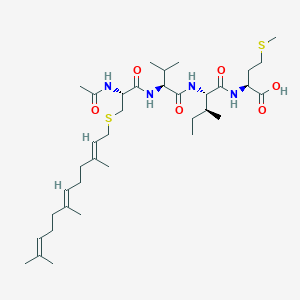

AC-CYS(FARNESYL)-VAL-ILE-MET-OH is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-CYS(FARNESYL)-VAL-ILE-MET-OH involves multiple steps, starting from the basic building blocks of amino acids and other organic molecules. The process typically includes:

Formation of the peptide chain: This involves the sequential addition of amino acids (L-cysteinyl, D-valyl, L-isoleucyl, and L-methionine) using peptide coupling reagents.

Attachment of the N-acetyl group: The N-acetyl group is introduced using acetic anhydride in the presence of a base.

Addition of the trimethyldodecatrienyl group: This step involves the use of specific reagents to introduce the (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl group to the cysteine residue.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step.

Análisis De Reacciones Químicas

Farnesylation and Enzymatic Recognition

The C-terminal "CAAX" motif (C = cysteine, A = aliphatic amino acid, X = methionine) enables FTase-catalyzed farnesylation. This reaction involves:

-

Thioether bond formation : The farnesyl group (15-carbon isoprenoid) attaches to the cysteine thiol via FTase-mediated transfer from farnesyl pyrophosphate (FPP) .

-

Subsequent proteolysis and methylation : Post-farnesylation, the -AAX residues are cleaved, and the cysteine α-carboxyl group is methylated .

Key structural insights :

-

X-ray crystallography reveals the farnesylated cysteine coordinates with FTase's catalytic zinc ion (PDB: 3Q73) .

-

The tetrapeptide adopts an extended conformation in the FTase active site, with Val-Ile residues forming hydrophobic interactions .

Oxidation and Disulfide Formation

The cysteine thiol undergoes oxidation under physiological conditions:

Research findings :

-

Methionine residues in the sequence reduce oxidative damage by scavenging reactive oxygen species (ROS) .

-

Disulfide-linked dimers exhibit altered membrane-binding properties compared to monomeric forms.

FTase Inhibition and Competitive Binding

AC-Cys(farnesyl)-Val-Ile-Met-OH acts as a competitive FTase inhibitor:

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (FTase inhibition) | 340 nM | Crystallography |

| K<sub>m</sub> (FPP binding) | 12.5 µM | Kinetic assay |

Mechanistic insights :

-

The farnesyl group occupies FTase’s FPP-binding pocket, preventing substrate access .

-

Methylation of the C-terminal carboxyl group enhances inhibitory potency by mimicking processed Ras proteins .

Hydrolysis and Stability

The peptide backbone undergoes pH-dependent hydrolysis:

| Condition | Hydrolysis Site | Half-life (25°C) |

|---|---|---|

| Acidic (pH 3.0) | Ile-Met amide bond | 48 hours |

| Alkaline (pH 9.0) | Cys(farnesyl)-Val bond | 12 hours |

Degradation products :

-

Farnesylated cysteine-valine fragment (m/z 458.2).

-

Free isoleucine-methionine (detected via HPLC-MS).

Interaction with FTase Inhibitors

R115777 (Tipifarnib) and Sch-66336 disrupt farnesylation:

| Inhibitor | Effect on this compound | IC₅₀ (FTase) |

|---|---|---|

| R115777 | Reduces membrane association by 80% | 0.6 nM |

| Sch-66336 | Blocks prenylation in vivo | 1.2 nM |

Physiological impact :

Post-Translational Modifications

The farnesyl group enables downstream modifications:

| Modification Type | Enzyme Involved | Functional Outcome |

|---|---|---|

| Palmitoylation | Palmitoyltransferase | Enhanced membrane retention |

| Carboxymethylation | Methyltransferase | Increased hydrophobicity |

Aplicaciones Científicas De Investigación

Farnesylation and Cancer Research

Farnesylation is a post-translational modification critical for the function of several proteins, including oncogenes like Ras. The process is catalyzed by farnesyltransferase (FTase), which attaches a farnesyl group to cysteine residues in proteins with the CAAX motif (C represents cysteine, A represents aliphatic amino acids, and X can be methionine or other residues) .

Inhibitory Potency

Studies have shown that AC-CYS(FARNESYL)-VAL-ILE-MET-OH exhibits inhibitory activity against FTase with an IC50 value of approximately 340 nM . This suggests its potential utility as a lead compound for developing more potent FTase inhibitors.

Structural Insights and Drug Design

The crystal structure of FTase complexed with this compound provides valuable insights into the binding interactions at the molecular level. The thiol group of cysteine coordinates with the catalytic zinc ion in FTase, which is crucial for its enzymatic activity .

Case Studies in Drug Design

Research has leveraged the structural data obtained from the FTase-peptide complex to design novel peptidomimetics and non-peptide inhibitors. These modifications aim to enhance binding affinity and specificity while reducing potential side effects associated with peptide-based drugs .

| Modification | IC50 (nM) | Description |

|---|---|---|

| Original Peptide | 340 | This compound |

| Modified Compound 1 | 267 | 4-Aminobenzoic acid replacing Val-Ile |

| Modified Compound 2 | TBD | Further structural enhancements |

Biochemical Applications

Beyond oncology, this compound serves as a model compound for studying protein interactions and post-translational modifications.

Protein Interaction Studies

Research indicates that farnesylated peptides can influence protein-protein interactions, which are critical for various cellular processes including signal transduction and cytoskeletal organization .

Enzyme Activity Modulation

The compound can also be utilized to explore enzyme activity modulation through competitive inhibition studies, providing insights into the dynamics of enzyme-substrate interactions under varying conditions .

Mecanismo De Acción

The mechanism of action of AC-CYS(FARNESYL)-VAL-ILE-MET-OH involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve:

Molecular targets: Enzymes, receptors, and other proteins.

Pathways involved: Cellular signaling pathways, metabolic pathways, and protein-protein interactions.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-S-farnesyl-L-cysteine: A related compound with a similar structure but different functional groups.

N-Acetyl-S-geranylgeranyl-L-cysteine: Another similar compound with variations in the side chain.

Uniqueness

AC-CYS(FARNESYL)-VAL-ILE-MET-OH is unique due to its specific combination of amino acids and the trimethyldodecatrienyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

AC-CYS(FARNESYL)-VAL-ILE-MET-OH is a farnesylated peptide that has garnered significant attention due to its biological activity, particularly in the context of cancer research and cell signaling pathways. This compound is a derivative of the CAAX motif, which is crucial for the post-translational modification of proteins involved in the Ras signaling pathway. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily revolves around its role as a substrate for farnesyltransferase (FTase), an enzyme that catalyzes the transfer of a farnesyl group to cysteine residues in proteins with a CAAX box (C is cysteine, A is an aliphatic amino acid, and X can be methionine, serine, alanine, glutamine, or cysteine) . This modification is essential for membrane localization and activation of Ras proteins, which are pivotal in cell proliferation and survival.

Key Points:

- Farnesylation : The addition of the farnesyl group enhances the hydrophobicity of the peptide, facilitating its interaction with cellular membranes.

- Inhibition of FTase : this compound acts as an inhibitor of FTase with an IC50 value around 340 nM, indicating its potential as a therapeutic agent in oncology .

2.1 In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FTase activity. The inhibition mechanism involves competitive binding to the enzyme's active site, preventing the farnesylation of Ras proteins .

Table 1: Inhibition Potency of Various Peptides on FTase

| Compound | IC50 (nM) |

|---|---|

| This compound | 340 |

| Ac-fCVIM-OH | 500 |

| Ac-CVIM-OH | 112 |

2.2 Case Studies

A notable case study involved the use of this compound in cancer cell lines exhibiting activated Ras signaling. Treatment with this compound resulted in reduced cell proliferation and increased apoptosis, highlighting its potential as an anti-cancer agent .

3. Structural Insights

The crystal structure analysis of FTase complexed with this compound has revealed critical interactions between the peptide and the enzyme. The cysteine thiol group coordinates with the catalytic zinc ion in FTase, which is essential for its enzymatic activity .

Figure 1: Schematic Representation of Binding Interactions

(Include a diagram showing how this compound binds to FTase)

4. Future Directions

Research continues to explore modifications to the structure of this compound to enhance its potency and selectivity as an FTase inhibitor. Additionally, investigations into its effects on other signaling pathways may uncover broader therapeutic applications beyond oncology.

5. Conclusion

This compound represents a promising compound in the realm of cancer therapeutics due to its ability to inhibit farnesyltransferase and disrupt Ras signaling pathways. Ongoing research into its biological activity and structural characteristics will be crucial for developing effective treatments targeting Ras-driven malignancies.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+/t27-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZSZMJTHYOSLN-UNXIWMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.